

Physical and chemical properties of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.

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Compound of Interest

Compound Name: 2-Fluoro-4-morpholin-4-ylbenzaldehyde

Cat. No.: B112771

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An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Fluoro-4-morpholin-4-ylbenzaldehyde**, a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide incorporates predicted values and information from structurally related compounds to offer a valuable resource for researchers.

Chemical Identity and Physical Properties

2-Fluoro-4-morpholin-4-ylbenzaldehyde, with the CAS number 554448-63-4, is a solid compound at room temperature.^{[1][2]} Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **2-Fluoro-4-morpholin-4-ylbenzaldehyde**

Property	Value	Source
CAS Number	554448-63-4	[3] [4]
Molecular Formula	C ₁₁ H ₁₂ FNO ₂	[4]
Molecular Weight	209.22 g/mol	[1]
Physical Form	Solid	[1] [2]
Predicted Boiling Point	375.6 ± 42.0 °C	N/A
Predicted Density	1.240 g/cm ³	[4]
Storage Conditions	Store at 2-8°C under an inert gas atmosphere.	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-4-morpholin-4-ylbenzaldehyde** is not readily available in published literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-morpholinobenzaldehyde. The most common approach involves the nucleophilic aromatic substitution of a di-halogenated benzaldehyde with morpholine.

A probable synthetic pathway would involve the reaction of 2,4-difluorobenzaldehyde with morpholine in the presence of a suitable base and solvent. The greater lability of the fluorine atom at the 4-position (para to the aldehyde group) to nucleophilic attack would favor the formation of the desired product.

Proposed Experimental Protocol (based on the synthesis of 4-morpholinobenzaldehyde):

Materials:

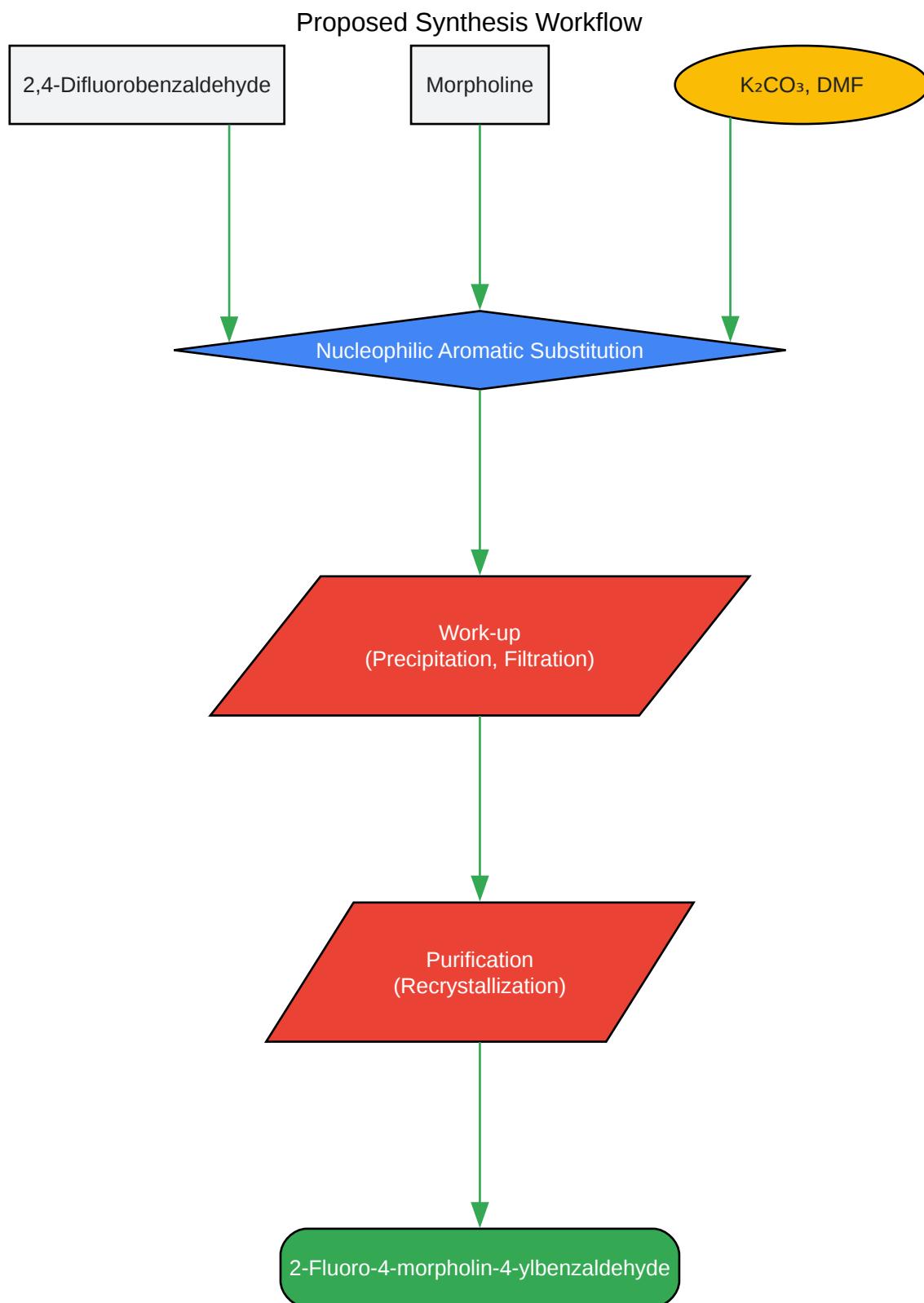
- 2,4-Difluorobenzaldehyde
- Morpholine
- Anhydrous Potassium Carbonate (K₂CO₃)

- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of 2,4-difluorobenzaldehyde in anhydrous DMF, add morpholine and anhydrous potassium carbonate.
- Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
- Collect the solid product by filtration, wash it with water, and dry it under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Proposed Synthesis of **2-Fluoro-4-morpholin-4-ylbenzaldehyde**



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Caption: Proposed synthesis of **2-Fluoro-4-morpholin-4-ylbenzaldehyde**.

Spectral Data (Predicted and Analog-Based)

No experimental spectral data for **2-Fluoro-4-morpholin-4-ylbenzaldehyde** has been found in the reviewed literature. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data

Technique	Predicted Characteristic Peaks
¹ H NMR	Signals corresponding to the aldehyde proton (-CHO), aromatic protons, and the protons of the morpholine ring. The aromatic protons will likely show complex splitting patterns due to the fluorine substitution.
¹³ C NMR	A signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), signals for the aromatic carbons (with C-F couplings), and signals for the carbons of the morpholine ring.
IR Spectroscopy	A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm ⁻¹). C-H stretching vibrations for the aromatic and aldehyde protons, and C-N and C-O stretching vibrations for the morpholine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (209.22 g/mol).

Chemical Reactivity and Stability

The chemical reactivity of **2-Fluoro-4-morpholin-4-ylbenzaldehyde** is dictated by its three main functional components: the aldehyde group, the fluorinated aromatic ring, and the morpholine moiety.

- **Aldehyde Group:** The aldehyde functional group is susceptible to a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig reaction, aldol condensation).
- **Fluorinated Aromatic Ring:** The fluorine atom and the morpholino group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom can activate the ring for certain nucleophilic substitutions.
- **Morpholine Moiety:** The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated.

The compound is expected to be stable under normal storage conditions, but it should be protected from strong oxidizing agents and excessive heat.[\[5\]](#)

Potential Biological Activity and Applications

While no specific biological studies on **2-Fluoro-4-morpholin-4-ylbenzaldehyde** have been reported, the morpholine scaffold is a well-established pharmacophore in drug discovery. Morpholine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a fluorine atom can further enhance the metabolic stability and pharmacokinetic properties of a molecule.

Given its structural features, **2-Fluoro-4-morpholin-4-ylbenzaldehyde** represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility as a building block in the development of new kinase inhibitors, receptor antagonists, or other biologically active molecules warrants further investigation.

Safety and Handling

As with any chemical compound, **2-Fluoro-4-morpholin-4-ylbenzaldehyde** should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[\[6\]](#) Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Disclaimer: The information provided in this technical guide is for informational purposes only and is based on the limited data available. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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